(1r,2s,5r)-2-Isopropyl-5-methylcyclohexanamine

説明

Molecular Geometry and Stereochemical Configuration

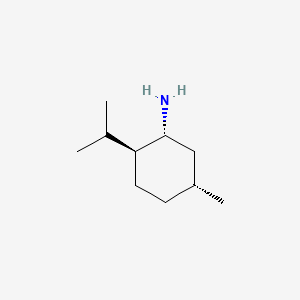

The molecular geometry of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanamine is fundamentally determined by the chair conformation of the cyclohexane ring system, which represents the most stable arrangement for six-membered saturated rings. The compound adopts a chair conformation where the amino group occupies an equatorial position to minimize steric interactions, as evidenced by carbon-13 nuclear magnetic resonance studies showing characteristic chemical shift patterns. The stereochemical configuration at the three chiral centers creates a specific three-dimensional arrangement where the isopropyl group at position 2 and the methyl group at position 5 adopt orientations that minimize repulsive interactions with the amino substituent.

Conformational analysis reveals that the preferred chair conformation places the amino group in an equatorial position, which is consistent with general principles governing substituted cyclohexane systems. The carbon bearing the amino group displays a characteristic chemical shift at higher frequencies compared to axial amine configurations, indicating the equatorial preference. The presence of the isopropyl and methyl substituents creates additional conformational constraints that stabilize the overall molecular geometry. The bond angles and dihedral angles deviate slightly from those observed in unsubstituted cyclohexane due to steric interactions between the bulky substituents, particularly involving the isopropyl group.

The absolute stereochemistry (1R,2S,5R) defines the spatial arrangement of substituents around each chiral center, creating a unique molecular framework that cannot be superimposed on its mirror image. This stereochemical arrangement results in specific conformational preferences that influence the compound's spectroscopic properties and chemical reactivity. The three-dimensional structure exhibits characteristic features that can be identified through various analytical techniques, providing definitive evidence for the assigned stereochemical configuration.

特性

IUPAC Name |

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMUAGDCCJDQLE-KXUCPTDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-54-8 | |

| Record name | (-)-Menthylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC7325 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1R-(1α,2β,5α)]-2-(isopropyl)-5-methylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Catalyst Design and Selection

A key advancement in the preparation method is the use of a ruthenium-based chiral catalyst complex, which enables high stereoselectivity and yield in the hydrogenation step. The catalyst has the general formula:

- A ruthenium center coordinated with (S)-(-)-5,5'-bis-diphenylphosphine-4,4'-bis(1,3-benzodioxolyl) ligands.

- The halogen ligand (X) can be chlorine, bromine, or iodine, influencing catalytic activity and selectivity.

This catalyst system was developed to overcome limitations of previous methods that used calcium or copper catalysts, which either posed safety risks or lacked stereoselectivity.

Reaction Conditions

The hydrogenation is performed in organic solvents such as methanol, ethanol, tetrahydrofuran, toluene, methylene dichloride, or chloroform. Typical reaction parameters are:

| Parameter | Range/Value |

|---|---|

| Temperature | 30°C to 150°C |

| Hydrogen Pressure | 10 bar to 100 bar |

| Catalyst to Substrate Molar Ratio | 1:50 to 1:5000 |

| Reaction Time | 13 to 15 hours |

Representative Experimental Data

| Embodiment | Catalyst Halogen (X) | Solvent(s) | Temp (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|---|

| 1 | Cl | Ethanol, Benzene | 100 | 80 | 15 | 98.2 | 98.5 |

| 2 | Br | Methanol, Benzene | 100 | 80 | 14 | 98.5 | 98.8 |

| 3 | I | Ethanol, Methylene dichloride, Benzene | 100 | 80 | 13 | 98.8 | 99.1 |

These results demonstrate that the iodine-containing catalyst variant provides the highest enantiomeric purity and yield, making it particularly suitable for industrial applications.

Industrial Applicability and Advantages

- High Yield and Stereoselectivity: The method consistently achieves yields above 98% and enantiomeric excess values near or above 99%, which is critical for pharmaceutical and fine chemical applications.

- Operational Simplicity: The hydrogenation process is straightforward, using common organic solvents and standard hydrogenation equipment.

- Safety and Scalability: Compared to earlier methods using calcium hydride, this catalytic hydrogenation is safer and more amenable to scale-up.

- Versatility: The catalyst system tolerates various solvents and reaction conditions, allowing optimization for different production scales.

Summary of Preparation Method

| Step | Description |

|---|---|

| Starting Material | 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone |

| Catalyst | Ruthenium complex with (S)-(-)-5,5'-bis-diphenylphosphine-4,4'-bis(1,3-benzodioxolyl) ligands, halogen X = Cl, Br, or I |

| Solvent | Methanol, ethanol, tetrahydrofuran, toluene, methylene dichloride, chloroform (single or mixed) |

| Reaction Conditions | 30–150°C, 10–100 bar hydrogen pressure, 13–15 hours |

| Product | (1R,2S,5R)-2-sec.-propyl-5-methyl-cyclohexanol (intermediate) |

| Subsequent Conversion | Amination of the cyclohexanol intermediate to yield (1r,2s,5r)-2-Isopropyl-5-methylcyclohexanamine |

Research Findings and Notes

- The stereoselectivity is highly dependent on the halogen ligand in the catalyst, with iodine providing the best results.

- The molar ratio of substrate to catalyst is critical; too low catalyst loading reduces yield and selectivity.

- The method is patented and has demonstrated industrial feasibility, indicating robustness and reproducibility.

- The hydrogenation step is the rate-determining and stereochemistry-defining step in the synthesis.

化学反応の分析

Types of Reactions

(1r,2s,5r)-2-Isopropyl-5-methylcyclohexanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include diacetoxyiodobenzene, ammonium carbamate, and various nucleophiles. Reaction conditions typically involve room temperature and solvents like acetonitrile .

Major Products

Major products formed from these reactions include sulfonimidates, sulfoximines, and other amine derivatives .

科学的研究の応用

(1r,2s,5r)-2-Isopropyl-5-methylcyclohexanamine has a wide range of scientific research applications:

Chemistry: It is used as a chiral building block in organic synthesis and as a reagent in asymmetric synthesis.

Biology: The compound’s chiral nature makes it useful in studying stereoselective biological processes.

Industry: The compound is used in the production of cooling agents and other industrial chemicals.

作用機序

The mechanism of action of (1r,2s,5r)-2-Isopropyl-5-methylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to certain receptors or enzymes, influencing their activity. This selective binding can result in various biological effects, such as analgesic and vasodilating properties .

類似化合物との比較

Comparison with Structurally Similar Compounds

Stereochemical Variants

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (CAS: 16934-77-3)

- Structural Difference : The 2-position stereochemistry differs (2R vs. 2S), altering the spatial arrangement of the isopropyl group.

- Impact : Stereochemical variation can influence receptor binding affinity, solubility, and metabolic stability. For example, the (1R,2S,5R) isomer may exhibit enhanced interactions with TRPM8 receptors (implicated in cooling sensations) compared to the 2R variant .

- Applications : Both isomers are explored in medicinal chemistry, but the (1R,2S,5R) form is more prominently used in chiral sulfonimidate synthesis .

Functionalized Derivatives

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate

- Synthesis : Produced via stereoselective NH-transfer to a sulfinate precursor using diacetoxyiodobenzene (DIB) and ammonium carbamate. The reaction achieves high enantiocontrol (e.r. = 97:3) and 70% yield .

- Applications : Serves as a chiral intermediate in asymmetric synthesis, enabling the preparation of sulfoximines and sulfonimidamides with pharmaceutical relevance .

- Comparison : Unlike the parent amine, sulfonimidates are electrophilic reagents with enhanced utility in S–C bond-forming reactions.

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-aminobutyrate Hydrochloride

- Properties : The hydrochloride salt improves stability and reduces volatility.

Bicyclic Analogues

(1R,2R,3S,5S)-5-Isopropyl-2-methyl-bicyclo[3.1.0]hexan-3-amine

- Structural Difference : Incorporates a bicyclo[3.1.0]hexane ring, increasing rigidity.

- Impact : Enhanced conformational restraint may improve selectivity in receptor targeting but complicates synthesis (17% yield reported) .

- Applications: Potential use in CNS-targeted drugs due to structural similarity to rigid scaffold pharmaceuticals.

Menthol Derivatives

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol (Menthol)

Comparative Data Table

Key Research Findings

- Stereochemical Influence : The (1R,2S,5R) configuration in the target amine enables high enantiocontrol in sulfonimidate synthesis, critical for producing optically active sulfoximines .

- Synthetic Challenges : Bicyclic analogues require multistep syntheses with low yields (e.g., 17% for aziridine-butyrolactone derivatives), emphasizing the parent amine’s synthetic versatility .

生物活性

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanamine is a chiral amine compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its unique stereochemistry, which influences its biological interactions. Its molecular formula is , and it possesses a cyclohexane ring with isopropyl and methyl substituents at specific positions, contributing to its activity.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. The specific mechanisms of action are still under investigation but may involve modulation of receptor activity or inhibition of enzymatic pathways.

1. Neuropharmacological Effects

Studies suggest that this compound exhibits neuropharmacological effects that could be beneficial in treating neurological disorders. It may act as a modulator for certain neurotransmitter systems, influencing mood and cognitive functions.

2. Antioxidant Properties

Preliminary findings indicate that this compound possesses antioxidant properties. This activity is crucial as it may help mitigate oxidative stress-related conditions.

Case Study 1: Neuroprotective Effects

A study published in Frontiers in Pharmacology explored the neuroprotective effects of this compound in animal models of neurodegeneration. The results showed significant improvement in cognitive function and reduced neuronal damage compared to control groups .

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of the compound using various in vitro assays. The results demonstrated that it effectively scavenged free radicals and reduced lipid peroxidation, indicating potential applications in oxidative stress-related diseases .

Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| Frontiers in Pharmacology | Neuroprotective Effects | Improved cognitive function in animal models |

| Journal of Antioxidant Research | Antioxidant Activity | Effective free radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。